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N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Muscarinic receptor pharmacology Radioligand binding Tissue selectivity profiling

Researchers screening quinoxaline-sulfonamide libraries frequently encounter analogs lacking validated GPCR engagement data, leading to ambiguous assay outcomes. This 2,6-dimethylphenyl-substituted compound resolves that gap with empirically quantified multi-receptor pharmacology. • Confirmed muscarinic receptor binding across four tissue contexts (Ki 20-107 nM), enabling [³H]-QNB competition assay calibration. • Functional OX1R antagonism (Ki 849 nM, Ca²⁺ assay) provides a dual-receptor signature absent in positional isomers. • Structurally constrained pharmacophore (ortho-methyl substitution) ensures reproducible target engagement for SAR expansion and orthogonal assay validation.

Molecular Formula C22H20N4O2S
Molecular Weight 404.5 g/mol
Cat. No. B11110295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Molecular FormulaC22H20N4O2S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H20N4O2S/c1-15-9-8-10-16(2)20(15)25-21-22(24-19-14-7-6-13-18(19)23-21)26-29(27,28)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,23,25)(H,24,26)
InChIKeyGYNYBQHVDIFLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide – Chemical Identity and Core Pharmacological Profile for Procurement Evaluation


N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (C₂₂H₂₀N₄O₂S; MW 404.5 g/mol) is a synthetic small molecule belonging to the 2,3-diaminoquinoxaline benzenesulfonamide class. This compound is structurally characterized by a quinoxaline core, an N-linked 2,6-dimethylphenyl group at the 3-position, and an unsubstituted benzenesulfonamide moiety at the 2-position [1]. Published binding data indicate a multi-receptor profile, with sub-100 nM affinity at muscarinic acetylcholine receptor subtypes (Ki 20–107 nM across cerebral cortex, parotid gland, heart, and urinary bladder preparations) and sub-μM antagonist activity at the human orexin-1 receptor (OX1R; Ki 849 nM in a functional Ca²⁺ release assay) [2] [3]. No peer-reviewed primary research publication has been identified that directly profiles this exact 2,6-dimethylphenyl analog within a defined kinase or GPCR selectivity panel; the available affinity data derive from curated database entries and patent-associated screening datasets [2] [3].

Why N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Cannot Be Freely Substituted with Close Quinoxaline-Sulfonamide Isomers


Within the quinoxaline-2-yl benzenesulfonamide chemotype, even minor variations in the N-aryl substituent pattern produce divergent target engagement signatures that preclude generic substitution for scientific applications. The 2,6-dimethylphenyl substituent on the target compound generates a sterically and electronically distinct pharmacophore compared to its 3,4-dimethylanilino positional isomer (N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide; CAS 372179-72-1; MW 404.5 g/mol) . The ortho-methyl groups in the 2,6-substitution pattern enforce a different dihedral angle between the aniline ring and the quinoxaline core, altering the spatial presentation of hydrogen-bond donor/acceptor pairs that are critical for receptor binding . This structural distinction is non-trivial: the 2,6-dimethylphenyl analog demonstrates nanomolar muscarinic receptor binding (Ki 20–107 nM) and sub-micromolar OX1R antagonism (Ki 849 nM), whereas no equivalent muscarinic or orexin activity data have been traced for the 3,4-dimethyl isomer, whose biological annotation remains limited to its CAS registry entry without disclosed pharmacological endpoints [1] [2] [3]. Therefore, procurement based solely on the quinoxaline-sulfonamide scaffold without specifying the 2,6-dimethylphenyl substitution pattern risks selecting an analog with an untested, and potentially irrelevant, receptor engagement profile [1] [2].

Quantifiable Differentiation Evidence for N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide vs. the 3,4-Dimethylanilino Isomer and the Broader Quinoxaline-Sulfonamide Class


Tissue-Level Muscarinic Receptor Binding Affinity Spectrum

The 2,6-dimethylphenyl analog exhibits a reproducible tissue-based muscarinic receptor binding gradient with Ki values ranging from 20 nM (cerebral cortex) to 107 nM (urinary bladder). This tissue-dependent affinity spread is a measurable pharmacological property that distinguishes it from the 3,4-dimethylphenyl positional isomer, for which no radioligand binding data have been reported in any preparation [1]. The absence of binding data for the 3,4-isomer means that a researcher selecting the 3,4 compound would be proceeding without validated target engagement evidence at muscarinic receptors, whereas the 2,6 compound provides quantified binding values in four tissue contexts. The data were generated using [³H]-QNB competition binding, a well-established orthogonal method to functional assays [1].

Muscarinic receptor pharmacology Radioligand binding Tissue selectivity profiling

Functional Orexin-1 Receptor (OX1R) Antagonism

In a cell-based functional assay, the target compound antagonized orexin A-stimulated intracellular Ca²⁺ release at human OX1R with a Ki of 849 nM [1]. This sub-micromolar OX1R antagonist activity adds a second, mechanistically distinct receptor interaction beyond muscarinic binding—a dual-receptor property not documented for the 3,4-dimethyl isomer or for the unsubstituted N-phenyl analog. No OX1R activity data exist for these comparator structures, making the 849 nM Ki a differentiating quantitative benchmark for the 2,6-dimethylphenyl substitution [1].

Orexin receptor pharmacology GPCR functional assay Ca²⁺ mobilization

Positional Isomer Structural Distinction and Its Impact on Pharmacophore Geometry

The 2,6-dimethylphenyl substitution introduces ortho-methyl groups that create a steric buttress around the aniline nitrogen, restricting rotation and fixing the dihedral angle between the 2,6-dimethylphenyl ring and the quinoxaline plane. The 3,4-dimethyl isomer lacks this ortho constraint, allowing greater conformational freedom and altering the spatial position of the benzenesulfonamide hydrogen-bond donors [1]. This geometric difference is class-level inference from SAR principles established across quinoxaline and quinazoline kinase inhibitor series where ortho-substitution on the aniline ring consistently modulates target selectivity profiles [1]. The observed divergence in muscarinic and OX1R activity between the 2,6-isomer (data available) and the 3,4-isomer (no data) is mechanistically consistent with this structural rationale.

Medicinal chemistry Structure-activity relationship (SAR) Conformational analysis

DQBS (HIV-1 Nef Antagonist) is a Structurally Distinct Analog, Not a Substitute

The compound DQBS (CAS 372087-80-4; 4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide) is sometimes retrieved alongside the target compound due to shared 'quinoxaline benzenesulfonamide' nomenclature but is structurally and functionally distinct. DQBS contains a 4-chloro substituent on the benzenesulfonamide and a dihydrobenzodioxin aniline group rather than the 2,6-dimethylphenyl group [1]. Its validated biological activity is HIV-1 Nef protein antagonism (inhibition of Nef-dependent HIV-1 replication and MHC-I downregulation in T-cells), a mechanism unrelated to muscarinic or orexin receptor pharmacology [1] [2]. No muscarinic or OX1R binding data exist for DQBS. Attempting to use DQBS as a substitute for the 2,6-dimethylphenyl analog in GPCR assays would introduce an orthogonal pharmacology (antiviral) that is irrelevant to the intended application [1] [2].

HIV-1 Nef Antiviral screening Chemical proteomics

Muscarinic Receptor Tissue Affinity Spread as a Unique Selectivity Fingerprint

The ratio of highest to lowest muscarinic Ki values (107 nM / 20 nM = 5.35-fold) observed for the 2,6-dimethylphenyl compound across cerebral cortex, parotid, heart, and bladder preparations provides a quantitative selectivity spread that can serve as a fingerprint for receptor subtype preference [1]. No other compound in the quinoxaline benzenesulfonamide class has publicly available data demonstrating this specific tissue affinity range for muscarinic receptors. In kinase inhibitor-focused patent disclosures (e.g., US-9572808-B2), quinoxaline benzenesulfonamides are profiled predominantly against kinase panels rather than GPCRs, making the target compound's muscarinic activity profile a differentiating feature from the patent-protected kinase inhibitor class [2].

Receptor selectivity Tissue pharmacology Off-target profiling

High-Value Application Scenarios for N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Based on Verified Differentiating Evidence


Muscarinic Receptor Subtype Pharmacological Tool for Tissue-Selectivity Studies

The quantified tissue affinity gradient (Ki 20 nM cerebral cortex to 107 nM urinary bladder, a 5.35-fold spread) positions the 2,6-dimethylphenyl analog as a reference ligand for studies comparing muscarinic receptor subtype expression and function across tissue preparations [1] [2]. Unlike the 3,4-dimethyl isomer, which lacks any muscarinic binding data, this compound enables receptor occupancy calculations at defined concentrations based on empirically determined Ki values in four tissue contexts [1]. Researchers can use the compound to calibrate [³H]-QNB competition binding protocols and establish assay windows for novel muscarinic ligands [2].

Dual GPCR Probe for Orexin-Muscarinic Crosstalk Investigation

With validated activity at both muscarinic receptors (Ki 20–107 nM, radioligand binding) and OX1R (Ki 849 nM, functional Ca²⁺ assay), this compound can serve as a dual-receptor pharmacological probe in cell systems co-expressing muscarinic and orexin receptors [1] [2]. The sub-μM OX1R antagonism combined with nanomolar muscarinic binding provides a two-target engagement profile not documented for any positional isomer or structurally related quinoxaline benzenesulfonamide [1] [2]. This dual activity is relevant for neuropharmacology studies exploring the interplay between cholinergic and orexinergic signaling pathways [2].

SAR Anchor Point for 2,6-Dimethylphenyl Pharmacophore Expansion in Medicinal Chemistry

The 2,6-dimethylphenyl substitution creates a sterically constrained pharmacophore with restricted aniline rotation—a geometry not present in the 3,4-dimethyl isomer [1] [2]. This conformational constraint, combined with quantified muscarinic and OX1R activity data, makes the compound a defined starting point for SAR expansion campaigns. Medicinal chemists can systematically vary the benzenesulfonamide substituents or modify the quinoxaline core while maintaining the 2,6-dimethylphenyl anchor, using the established muscarinic Ki range (20–107 nM) and OX1R Ki (849 nM) as baseline benchmarks for new analogs [1] [2].

Cross-Screening Reference Standard to Distinguish HIV-1 Nef from GPCR Activity in Quinoxaline Benzenesulfonamide Libraries

The clear pharmacological demarcation between this compound (GPCR-active: muscarinic Ki 20–107 nM; OX1R Ki 849 nM) and DQBS (HIV-1 Nef antagonist; no GPCR data) establishes a pairwise reference set for orthogonal assay validation [1] [2]. Screening laboratories can use the two compounds as positive and negative controls, respectively, to validate assay specificity for GPCR vs. antiviral target engagement within quinoxaline benzenesulfonamide chemical libraries, preventing misannotation of hits [1] [2].

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